![molecular formula C16H36ClNO B14487562 N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride CAS No. 64632-07-1](/img/structure/B14487562.png)
N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride is a quaternary ammonium compound with the molecular formula C16H36ClNO. It is known for its surfactant properties and is used in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride typically involves the reaction of N,N-diethylamine with nonyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Corresponding oxides and alcohols.
Reduction: Amines and hydrocarbons.
Substitution: Various substituted ammonium compounds.
Applications De Recherche Scientifique
N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of detergents and disinfectants.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane integrity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethylmethylamine: A tertiary amine with similar surfactant properties.
N,N-Diethyl-N-methylethanaminium chloride: Another quaternary ammonium compound with comparable applications.
Uniqueness
N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride is unique due to its specific alkyl chain length, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring strong surface activity and antimicrobial properties .
Propriétés
Numéro CAS |
64632-07-1 |
|---|---|
Formule moléculaire |
C16H36ClNO |
Poids moléculaire |
293.9 g/mol |
Nom IUPAC |
triethyl(nonoxymethyl)azanium;chloride |
InChI |
InChI=1S/C16H36NO.ClH/c1-5-9-10-11-12-13-14-15-18-16-17(6-2,7-3)8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
XCFTVSHFDAUQKR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCOC[N+](CC)(CC)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
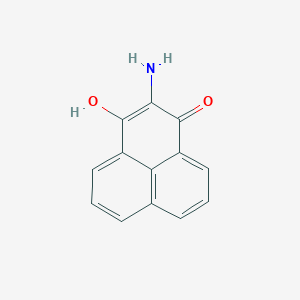

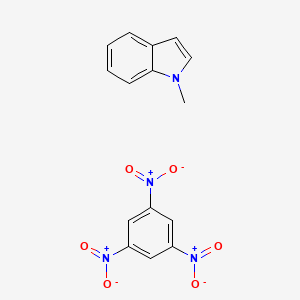

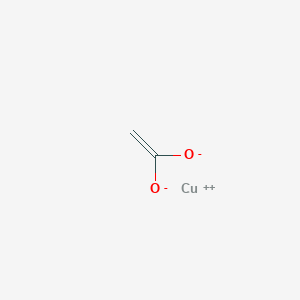

![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)
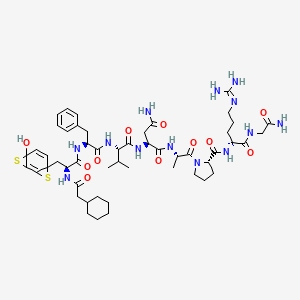

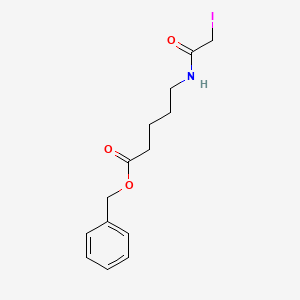

![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)
![Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14487550.png)
